Chemical structure and properties of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile
Chemical structure and properties of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile
Role: Pharmacophore Scaffold & Intermediate Context: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)
Executive Summary
This technical guide profiles 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile , a bifunctional heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., c-Met, Pim-1) and GPCR ligands. Structurally, it combines an electron-deficient nicotinonitrile (3-cyanopyridine) core with a solubilizing, chiral 3-hydroxymethylpiperidine tail.
For the drug development scientist, this molecule represents a "privileged structure"—a template capable of binding diverse biological targets with high ligand efficiency. This guide details its physicochemical properties, validated synthetic protocols via SNAr mechanisms, and its utility in Structure-Activity Relationship (SAR) optimization.
Part 1: Structural Analysis & Physicochemical Profile[1]
Chemical Identity & Topology
The molecule consists of a pyridine ring substituted at the 2-position by a piperidine nitrogen. The 3-position of the pyridine carries a nitrile (-CN) group, while the 3-position of the piperidine ring features a hydroxymethyl group (-CH₂OH).
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IUPAC Name: 2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Molecular Formula: C₁₂H₁₅N₃O
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Molecular Weight: 217.27 g/mol
Stereochemical Considerations
The 3-position of the piperidine ring is a chiral center. Consequently, the molecule exists as two enantiomers: (R) and (S) .
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Impact: In kinase binding pockets, the vector of the hydroxymethyl group is critical. The (S)-enantiomer often projects the hydroxyl group into solvent-exposed regions, improving solubility, whereas the (R)-enantiomer may direct it toward specific residues (e.g., Asp/Glu) for hydrogen bonding.
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Recommendation: For initial screening, the racemate is cost-effective. For lead optimization, asymmetric synthesis using chiral 3-hydroxymethylpiperidine or chiral HPLC resolution is mandatory.
Physicochemical Properties (In Silico/Experimental Consensus)
The following data represents the consensus profile useful for ADME prediction.
| Property | Value (Approx.) | Significance in Drug Design |
| cLogP | 1.4 – 1.8 | Ideal for oral bioavailability (Lipinski compliant). |
| TPSA | ~66 Ų | < 140 Ų indicates good membrane permeability. |
| H-Bond Donors | 1 (OH) | Critical for specific binding; metabolic handle. |
| H-Bond Acceptors | 4 (CN, Py-N, OH, Pip-N) | High potential for receptor interaction. |
| pKa (Conj. Acid) | ~3.5 (Pyridine N) | The piperidine N lone pair is conjugated to the electron-deficient pyridine, significantly reducing basicity compared to free piperidine (pKa ~11). |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of this scaffold is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The presence of the electron-withdrawing nitrile group at the C3 position of the pyridine ring activates the C2-halogen for displacement.
Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism.[1][2][3][4] The piperidine nitrogen attacks the C2 position of the pyridine, forming a resonance-stabilized Meisenheimer-like complex (anionic intermediate), followed by the expulsion of the halide leaving group and restoration of aromaticity.
Validated Synthetic Protocol
Objective: Synthesis of 2-(3-(Hydroxymethyl)piperidin-1-yl)nicotinonitrile on a 10g scale.
Reagents:
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Substrate: 2-Chloronicotinonitrile (1.0 eq) [CAS: 6634-06-6]
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Nucleophile: 3-Piperidinemethanol (1.1 eq) [CAS: 4606-65-9]
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (2.5 eq).
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Solvent: DMF (Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology:
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Setup: Charge a 250 mL round-bottom flask with 2-chloronicotinonitrile (10.0 g, 72.2 mmol) and anhydrous DMF (100 mL).
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Addition: Add K₂CO₃ (19.9 g, 144 mmol) followed by 3-piperidinemethanol (9.1 g, 79.4 mmol).
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Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (System: 50% Ethyl Acetate/Hexane) or LCMS.
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Note: The nitrile group activates the ring, so reaction times are typically short (2–6 hours).
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Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product often precipitates as a solid.
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If solid forms: Filter, wash with water, and dry.
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If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine (2x), dry over MgSO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Caption: Figure 1: SNAr synthetic workflow for the coupling of the piperidine moiety to the nicotinonitrile core.
Part 3: Medicinal Chemistry Applications[1][6][7][8][9][10]
Pharmacophore Mapping
This scaffold acts as a bioisostere for quinazoline or isoquinoline cores often found in kinase inhibitors.
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The Nitrile (CN): Acts as a weak hydrogen bond acceptor. In many kinase crystal structures, the nitrile can interact with the hinge region backbone or water networks within the binding pocket. It also increases the metabolic stability of the pyridine ring by reducing electron density.
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The Pyridine Nitrogen: Positioned to accept hydrogen bonds, often from conserved lysine or threonine residues.
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The Hydroxymethyl Group:
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Solubility: Breaks the planarity and lipophilicity of the aromatic core, improving LogD.
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Vector: The 3-position substitution allows the OH group to reach out of the ATP-binding pocket (solvent front), serving as a handle for attachment of solubilizing tails (e.g., PEGylation) or PROTAC linkers.
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SAR Logic Diagram
Caption: Figure 2: Pharmacophore decomposition highlighting the functional roles of each structural motif in ligand-protein binding.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signals are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0 – 8.5 ppm). Look for the doublet-of-doublets (dd) pattern characteristic of the 2,3-substituted pyridine system.
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Piperidine Ring: A complex set of multiplets between δ 1.2 – 4.5 ppm.
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The protons adjacent to the nitrogen (N-CH₂) will be deshielded (δ 3.5 – 4.5 ppm) due to conjugation with the pyridine ring.
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Hydroxyl Group: A broad singlet or triplet (if coupling to CH₂ is resolved) around δ 4.5 – 5.0 ppm (exchangeable with D₂O).
Mass Spectrometry (LCMS)
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Ionization: ESI Positive Mode.
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Parent Ion: [M+H]⁺ = 218.13.
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Fragmentation: Loss of the hydroxymethyl group or fragmentation of the piperidine ring may be observed at higher collision energies.
References
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Synthesis of Nicotinonitrile Derivatives: El-Sayed, H. A., et al. "Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives."[5][6] Longdom, 2023.[6]
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SNAr Mechanism on Pyridines: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Pyridine Derivatives." Chemical Reviews, 1951.
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Medicinal Chemistry of Cyanopyridines: Al-Mulla, A. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." ResearchGate, 2023.
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PubChem Compound Summary: "2-Piperidin-1-ylnicotinonitrile Derivatives." National Center for Biotechnology Information.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. longdom.org [longdom.org]
- 6. Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
